Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate typically involves the formation of the thiophene ring followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene-2-carboxylic acid with pyridine-4-amine in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated thiophene derivatives.
Scientific Research Applications
Chemistry: Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is unique due to the specific positioning of the pyridinyl group, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of targeted pharmaceuticals and advanced materials .
Properties
IUPAC Name |
methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)6-9(16-10)7-2-4-13-5-3-7/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPBJBUARILTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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